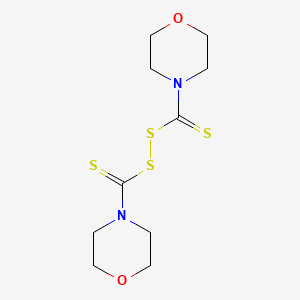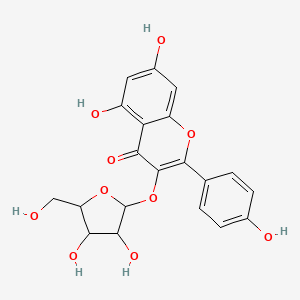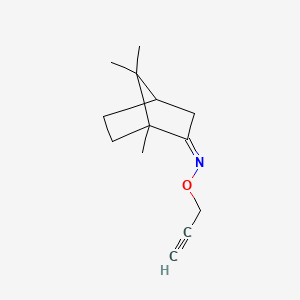
Dimorpholin-Tetrasulfid
Übersicht
Beschreibung
JX06 is a potent and selective inhibitor of pyruvate dehydrogenase kinase (PDK) 1, 2, and 3. It is known for its ability to covalently bind to cysteine residues in an irreversible manner, thereby inhibiting the activity of these kinases . This compound has shown significant anti-tumor effects and is primarily used in cancer research .
Wissenschaftliche Forschungsanwendungen
JX06 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Krebsforschung hat sich gezeigt, dass JX06 die Apoptose in Krebszellen induziert, indem es PDK1 hemmt und den Glukosestoffwechsel verändert . Diese Verbindung wurde auch in Studien zur Untersuchung der metabolischen Umlagerung und ihrer Auswirkungen auf die Proliferation von Krebszellen eingesetzt .
Wirkmechanismus
JX06 entfaltet seine Wirkung, indem es kovalent an den Cysteinrest (C240) von PDK1 bindet und eine Disulfidbindung bildet . Diese kovalente Modifikation induziert Konformationsänderungen an Arginin 286 durch Van-der-Waals-Kräfte, die den Zugang von ATP zu seiner Bindungstasche behindern und die enzymatische Aktivität von PDK1 beeinträchtigen . Als Ergebnis leitet JX06 den Glukosestrom von der aeroben Glykolyse zur mitochondrialen Oxidation um, fördert den zellulären oxidativen Stress und die Apoptose .
Wirkmechanismus
Target of Action
The primary target of Dimorpholinethiuram disulfide is aldehyde dehydrogenase (ALDH) . ALDH plays a crucial role in the metabolism of alcohol, converting acetaldehyde, a toxic byproduct of alcohol metabolism, into acetic acid .
Mode of Action
Dimorpholinethiuram disulfide acts by inhibiting ALDH . This inhibition blocks the oxidation of alcohol at the acetaldehyde stage during alcohol metabolism, causing an accumulation of acetaldehyde in the blood . This leads to a highly unpleasant reaction when alcohol is consumed, known as the disulfiram-alcohol reaction .
Biochemical Pathways
The inhibition of ALDH affects the alcohol metabolism pathway . Under normal conditions, alcohol is metabolized into acetaldehyde, which is then converted into acetic acid by ALDH. The inhibition of aldh by dimorpholinethiuram disulfide prevents this conversion, leading to an accumulation of acetaldehyde .
Pharmacokinetics
It is known that the compound has a very short half-life in the bloodstream, which limits its clinical application .
Result of Action
The accumulation of acetaldehyde in the blood due to the action of Dimorpholinethiuram disulfide results in a complex of highly unpleasant symptoms, referred to as the disulfiram-alcohol reaction . This reaction includes flushing, systemic vasodilation, respiratory difficulties, nausea, hypotension, and other symptoms .
Action Environment
The action of Dimorpholinethiuram disulfide can be influenced by environmental factors. For instance, the compound contains a disulfide bond that is readily reduced by the free sulfhydryl groups of proteins via the thiol–disulfide exchange reaction . This irreversible reaction covalently modifies cysteine residues on target enzymes, causing the inhibition of the enzymatic function . Therefore, the presence of reducing agents in the environment could potentially affect the stability and efficacy of Dimorpholinethiuram disulfide.
Biochemische Analyse
Biochemical Properties
Dimorpholinethiuram disulfide plays a vital role in biochemical reactions, particularly in the formation and stabilization of disulfide bonds in proteins and peptides. Disulfide bonds are essential for the proper folding and structural integrity of many extracellular proteins, including hormones, enzymes, and antibodies . Dimorpholinethiuram disulfide interacts with various enzymes and proteins, such as protein disulfide isomerases, which catalyze the formation and rearrangement of disulfide bonds. These interactions are crucial for maintaining the correct conformation and function of proteins.
Cellular Effects
Dimorpholinethiuram disulfide has significant effects on various types of cells and cellular processes. It influences cell function by modulating redox homeostasis and protein folding within the endoplasmic reticulum . The compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the redox state of thiol groups in proteins. This alteration can lead to changes in protein function and stability, impacting various cellular processes such as apoptosis, cell proliferation, and stress responses.
Molecular Mechanism
The molecular mechanism of Dimorpholinethiuram disulfide involves its ability to form and break disulfide bonds within proteins. This compound can interact with thiol groups in cysteine residues, leading to the formation of disulfide bonds that stabilize protein structures . Additionally, Dimorpholinethiuram disulfide can inhibit or activate enzymes by modifying their thiol groups, thereby affecting their catalytic activity. These interactions can result in changes in gene expression and protein function, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimorpholinethiuram disulfide can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to Dimorpholinethiuram disulfide can result in cumulative effects on cellular function, including alterations in redox homeostasis and protein folding. These changes can impact cellular processes such as growth, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of Dimorpholinethiuram disulfide vary with different dosages in animal models. At low doses, the compound can enhance protein folding and stability by promoting disulfide bond formation . At high doses, Dimorpholinethiuram disulfide can exhibit toxic effects, including oxidative stress and disruption of cellular redox balance. These adverse effects can lead to cellular damage, inflammation, and apoptosis. It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
Dimorpholinethiuram disulfide is involved in various metabolic pathways, particularly those related to redox homeostasis and protein folding. The compound interacts with enzymes such as protein disulfide isomerases and thioredoxin reductases, which play critical roles in maintaining the redox state of cellular proteins . These interactions can affect metabolic flux and the levels of metabolites involved in redox reactions, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Dimorpholinethiuram disulfide is transported and distributed through interactions with specific transporters and binding proteins . The compound can be taken up by cells via thiol-mediated uptake mechanisms and distributed to various cellular compartments, including the endoplasmic reticulum and mitochondria. These interactions can affect the localization and accumulation of Dimorpholinethiuram disulfide, influencing its biochemical effects.
Subcellular Localization
Dimorpholinethiuram disulfide is primarily localized in the endoplasmic reticulum, where it plays a crucial role in protein folding and redox homeostasis . The compound can also be found in other subcellular compartments, such as mitochondria and the cytoplasm, where it can exert its effects on protein function and stability. The subcellular localization of Dimorpholinethiuram disulfide is influenced by targeting signals and post-translational modifications that direct it to specific organelles.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: JX06 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung einer Disulfidbindung beinhalten. Die wichtigsten Schritte umfassen die Reaktion von Morpholin mit Schwefelkohlenstoff unter Bildung von Morpholinothiocarbonylchlorid, das dann mit einem weiteren Molekül Morpholin zu Bis(morpholinothiocarbonyl)disulfid umgesetzt wird .
Industrielle Produktionsverfahren: Die industrielle Produktion von JX06 umfasst ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die erforderlichen Standards für den Forschungsgebrauch erfüllt .
Analyse Chemischer Reaktionen
Reaktionstypen: JX06 unterliegt hauptsächlich kovalenten Modifikationsreaktionen. Es bildet eine Disulfidbindung mit der Thiolgruppe eines konservierten Cysteinrests in PDK1 . Diese kovalente Modifikation induziert Konformationsänderungen, die den Zugang von ATP zu seiner Bindungstasche behindern und dadurch die enzymatische Aktivität von PDK1 beeinträchtigen .
Häufige Reagenzien und Bedingungen: Zu den häufig verwendeten Reagenzien bei der Synthese von JX06 gehören Morpholin, Schwefelkohlenstoff und andere organische Lösungsmittel. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus den Reaktionen mit JX06 gebildet wird, ist Bis(morpholinothiocarbonyl)disulfid, das die aktive Verbindung ist, die PDK1, PDK2 und PDK3 inhibiert .
Vergleich Mit ähnlichen Verbindungen
JX06 ist einzigartig in seiner selektiven Hemmung von PDK1, PDK2 und PDK3 mit minimaler Aktivität gegenüber PDK4 . Ähnliche Verbindungen sind Dichloracetat (DCA) und AZD7545, die ebenfalls auf PDKs abzielen, jedoch mit unterschiedlichen Selektivitätsprofilen und Wirkmechanismen . Im Gegensatz zu JX06 ist DCA ein nicht-kovalenter Inhibitor, der auf PDK2 und PDK4 abzielt, während AZD7545 ein selektiver Inhibitor von PDK1 und PDK2 ist . Der einzigartige kovalente Bindungsmechanismus von JX06 bietet einen eindeutigen Vorteil in seiner Fähigkeit, PDK1 irreversibel zu hemmen, was es zu einem wertvollen Werkzeug in der Krebsforschung macht .
Eigenschaften
IUPAC Name |
morpholine-4-carbothioylsulfanyl morpholine-4-carbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S4/c15-9(11-1-5-13-6-2-11)17-18-10(16)12-3-7-14-8-4-12/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVYOWPPMNSLCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)SSC(=S)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052471 | |
| Record name | 4,4'-(Dithiodicarbonothioyl)dimorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
729-46-4 | |
| Record name | Bis(morpholinothiocarbonyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=729-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimorpholinethiuram disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000729464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimorpholinethiuram disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholine, 4,4'-(dithiodicarbonothioyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-(Dithiodicarbonothioyl)dimorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(dithiodicarbonothioyl)dimorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMORPHOLINETHIURAM DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72G763P0UO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















